(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Hydrazonoyl Moiety: The hydrazonoyl group can be formed by reacting hydrazine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanide salts in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.
Mechanism of Action
The mechanism of action of (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl chloride
- (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl bromide
- (Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl iodide
Uniqueness
(Z)-4-(2,4-dimethylphenyl)-N’-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity. Compared to its halogenated analogs, the cyanide derivative may exhibit different chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-4-(2,4-dimethylphenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-7-8-14(13(2)9-12)17-11-27-19(21-17)16(10-20)23-22-15-5-3-4-6-18(15)24(25)26/h3-9,11,22H,1-2H3/b23-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLQXGTALJVNT-KQWNVCNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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